Methyl 4-[(E)-({2-[(naphthalen-2-YL)amino]acetamido}imino)methyl]benzoate
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Overview
Description
Methyl 4-[(E)-({2-[(naphthalen-2-YL)amino]acetamido}imino)methyl]benzoate is an organic compound that belongs to the ester family. Esters are characterized by their pleasant odors and are often used in perfumes and flavorings. This specific compound features a complex structure with a naphthalene ring, an amide group, and an ester functional group, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[(E)-({2-[(naphthalen-2-YL)amino]acetamido}imino)methyl]benzoate typically involves multiple steps:
Formation of the Amide Group: This step involves the reaction of naphthylamine with acetic acid to form an amide.
Esterification: The benzoic acid derivative is esterified with methanol in the presence of a strong acid catalyst like sulfuric acid or hydrochloric acid.
Condensation Reaction: The final step involves a condensation reaction between the amide and the ester to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the naphthalene ring, leading to the formation of quinones.
Reduction: Reduction reactions can target the ester group, converting it into an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like nitric acid for nitration or bromine for bromination are commonly employed.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and aldehydes.
Substitution: Nitro, bromo, and other substituted derivatives.
Scientific Research Applications
Methyl 4-[(E)-({2-[(naphthalen-2-YL)amino]acetamido}imino)methyl]benzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to create complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of fragrances and flavorings due to its pleasant odor.
Mechanism of Action
The mechanism of action of Methyl 4-[(E)-({2-[(naphthalen-2-YL)amino]acetamido}imino)methyl]benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Methyl benzoate: A simpler ester with similar aromatic properties.
Ethyl benzoate: Another ester with a slightly different alkyl group.
Methyl 4-(bromomethyl)benzoate: A derivative with a bromine substituent.
Uniqueness
Methyl 4-[(E)-({2-[(naphthalen-2-YL)amino]acetamido}imino)methyl]benzoate stands out due to its complex structure, which combines multiple functional groups, making it versatile for various applications in research and industry.
Properties
Molecular Formula |
C21H19N3O3 |
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Molecular Weight |
361.4 g/mol |
IUPAC Name |
methyl 4-[(E)-[[2-(naphthalen-2-ylamino)acetyl]hydrazinylidene]methyl]benzoate |
InChI |
InChI=1S/C21H19N3O3/c1-27-21(26)17-8-6-15(7-9-17)13-23-24-20(25)14-22-19-11-10-16-4-2-3-5-18(16)12-19/h2-13,22H,14H2,1H3,(H,24,25)/b23-13+ |
InChI Key |
HRMFLOFEJVFDHI-YDZHTSKRSA-N |
Isomeric SMILES |
COC(=O)C1=CC=C(C=C1)/C=N/NC(=O)CNC2=CC3=CC=CC=C3C=C2 |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C=NNC(=O)CNC2=CC3=CC=CC=C3C=C2 |
Origin of Product |
United States |
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